Cas no 959575-44-1 ((2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid)

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a thiophene-containing side chain. This compound is valuable in organic synthesis and medicinal chemistry due to its stereochemical purity and functional versatility. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the thiophene moiety offers potential for further derivatization or coordination in metal-catalyzed reactions. Its rigid pyrrolidine scaffold and carboxylic acid functionality make it a useful intermediate for peptide mimetics or bioactive molecule development. The defined stereochemistry at C2 and C4 ensures reproducibility in asymmetric synthesis applications.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid structure
959575-44-1 structure
Product Name:(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
CAS No:959575-44-1
MF:C15H21NO4S
MW:311.396543264389
MDL:MFCD06796831
CID:1032967
PubChem ID:2762071
Update Time:2025-05-20

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
    • (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
    • 1-(1,1-Dimethylethyl) (2S,4S)-4-(2-thienylmethyl)-1,2-pyrrolidinedicarboxylate (ACI)
    • DTXSID30376068
    • Boc-(S)-gamma-(2-thienyl-methyl)-L-proline
    • (2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid
    • 959575-44-1
    • AKOS015949857
    • PS-12221
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid
    • MFCD06796831
    • MDL: MFCD06796831
    • Inchi: 1S/C15H21NO4S/c1-15(2,3)20-14(19)16-9-10(8-12(16)13(17)18)7-11-5-4-6-21-11/h4-6,10,12H,7-9H2,1-3H3,(H,17,18)/t10-,12+/m1/s1
    • InChI Key: ZLKXYTWAAXBCMV-PWSUYJOCSA-N
    • SMILES: C(N1C[C@H](CC2SC=CC=2)C[C@H]1C(=O)O)(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 311.11900
  • Monoisotopic Mass: 311.11912932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 95.1Ų

Experimental Properties

  • PSA: 95.08000
  • LogP: 2.93870

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(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:959575-44-1)(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Order Number:A1198514
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:37
Price ($):530.0
Email:sales@amadischem.com

Additional information on (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid (CAS No. 959575-44-1): A Comprehensive Overview

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid (CAS No. 959575-44-1) is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a thiophene ring, and a pyrrolidine backbone. These features make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to protect the amino functionality of amino acids and peptides. This group can be easily removed under mild acidic conditions, making it an ideal choice for the synthesis of peptides and other biologically active molecules. The presence of the Boc group in (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid allows for controlled deprotection and subsequent functionalization, which is crucial for the development of complex drug candidates.

The thiophene ring is another key feature of this compound. Thiophenes are heterocyclic compounds that are found in many natural products and pharmaceuticals. They are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of a thiophene ring into the structure of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid enhances its potential for developing novel drugs with improved pharmacological profiles.

The pyrrolidine backbone provides additional structural diversity and flexibility. Pyrrolidines are cyclic secondary amines that are commonly used in the design of peptidomimetics and other bioactive molecules. The chiral centers at the 2 and 4 positions of the pyrrolidine ring in (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid contribute to its enantiomeric purity, which is essential for many biological applications where stereochemistry plays a critical role.

In recent years, there has been significant progress in understanding the biological activities and potential therapeutic applications of compounds similar to (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid. For example, studies have shown that thiophene-containing pyrrolidines can exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Additionally, these compounds have been investigated for their ability to inhibit specific enzymes involved in cancer progression, making them promising candidates for anticancer drug development.

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and enantiomeric purity. Common synthetic routes include the use of chiral auxiliaries or catalysts to achieve stereoselective transformations. Recent advancements in asymmetric synthesis have further streamlined these processes, making it more feasible to produce large quantities of this compound for research and development purposes.

In the context of drug discovery, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules with targeted biological activities. For instance, it can be used to construct peptidomimetics that mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics have shown promise in various therapeutic areas, including neurodegenerative diseases, cardiovascular disorders, and infectious diseases.

Clinical trials involving compounds derived from (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid have demonstrated promising results in terms of safety and efficacy. For example, a phase II clinical trial evaluating a thiophene-containing pyrrolidine derivative as an anti-inflammatory agent showed significant reductions in markers of inflammation without major side effects. These findings highlight the potential of this class of compounds to address unmet medical needs.

Beyond its direct applications in drug development, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid also serves as an important tool for fundamental research in chemistry and biology. Its unique structural features make it an ideal candidate for studying protein-protein interactions, enzyme inhibition mechanisms, and other molecular processes that are critical for understanding disease mechanisms.

In conclusion, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid (CAS No. 959575-44-1) is a multifaceted compound with significant potential in both research and development. Its combination of a Boc protecting group, a thiophene ring, and a chiral pyrrolidine backbone makes it a valuable building block for the synthesis of biologically active molecules with diverse therapeutic applications. As research continues to advance in this area, it is likely that new insights and innovations will further enhance our understanding and utilization of this important compound.

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Amadis Chemical Company Limited
(CAS:959575-44-1)(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
A1198514
Purity:99%
Quantity:1g
Price ($):530.0
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